trans-Cyclopentane-1,2-dicarboxylic acid

Descripción general

Descripción

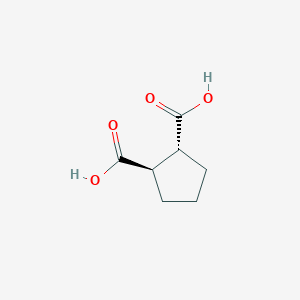

trans-Cyclopentane-1,2-dicarboxylic acid: is an organic compound with the molecular formula C7H10O4. It is a stereoisomer of cyclopentane-1,2-dicarboxylic acid, where the carboxyl groups are positioned on opposite sides of the cyclopentane ring. This compound is known for its unique structural properties and its applications in various fields of scientific research .

Métodos De Preparación

The synthesis of trans-cyclopentane-1,2-dicarboxylic acid can be achieved through several methods. One common method involves the Favorskii rearrangement of 6-bromo-cyclohexanone-2-ethylformate in an alkaline solution, followed by hydrolysis in an acidic solution at temperatures ranging from 100°C to 160°C . Another method described by Perkin involves a three-step reaction starting with diethyl malonate and 1,3-dibromopropane to form tetraethyl pentane-1,1,5,5-tetracarboxylate, which is then cyclized and hydrolyzed to produce the desired compound .

Análisis De Reacciones Químicas

trans-Cyclopentane-1,2-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids and bases, as well as oxidizing and reducing agents. For example, the compound can be oxidized to form cyclopentane-1,2-dione, or reduced to form cyclopentane-1,2-diol. Substitution reactions can occur at the carboxyl groups, leading to the formation of esters or amides .

Aplicaciones Científicas De Investigación

Chemistry

Chiral Ligands for Asymmetric Catalysis

trans-1,2-CPDA derivatives are utilized in the synthesis of chiral ligands for asymmetric catalysis. These ligands are crucial for developing enantioselective reactions, allowing chemists to create specific stereoisomers of compounds that may have different biological activities or properties.

Isomerization Studies

The compound is also employed to study the isomerization of cycloalkane derivatives under various conditions. This research helps in understanding the stability and reactivity of different isomers, which is essential for synthetic chemistry.

Biology and Medicine

Pharmaceutical Intermediates

trans-1,2-CPDA serves as an intermediate in synthesizing various pharmaceutical compounds, including hypoglycemic agents. Its ability to form derivatives with specific biological activities makes it a valuable precursor in drug development .

Biologically Active Compounds

Research has indicated that derivatives of trans-1,2-CPDA exhibit potential biological activities. For instance, studies have shown that the compound can influence cell membrane permeability in microorganisms such as Brucella abortus, impacting their metabolism and nutrient uptake .

Enzyme Inhibition

The compound has been found to inhibit certain enzyme systems, such as succinic oxidase. This property is particularly relevant for drug design, where mimicking the transition state of enzyme substrates can block enzymatic activity .

Materials Science

Coordination Chemistry

In materials science, trans-1,2-CPDA acts as a ligand in coordination complexes with metal ions. This application is significant for developing novel materials with unique properties, such as enhanced catalytic activity or specific electronic characteristics .

Case Study 1: Influence on Cell Membrane Permeability

A study investigated how trans-1,2-CPDA affects the permeability of Brucella abortus membranes. The findings revealed that the compound alters membrane dynamics, thereby influencing nutrient uptake and microbial metabolism. This research underscores the potential of trans-1,2-CPDA in developing antimicrobial strategies .

Case Study 2: Enzyme Inhibition Studies

Research dating back to the 1950s confirmed that trans-1,2-CPDA can inhibit succinic oxidase systems. Various experimental approaches have demonstrated its effectiveness as an enzyme inhibitor, highlighting its relevance in drug development and biochemical research .

Chemical Reactions Involving this compound

This compound undergoes several important chemical reactions:

| Reaction Type | Product Formed | Description |

|---|---|---|

| Oxidation | Cyclopentane-1,2-dione | The oxidation process converts the diacid into a diketone structure. |

| Reduction | Cyclopentane-1,2-diol | Reduction leads to the formation of a diol from the dicarboxylic acid. |

| Substitution | Cyclopentane-1,2-dicarboxylate esters or amides | Substitution reactions at carboxyl groups yield esters or amides. |

These reactions are fundamental for synthesizing more complex molecules and exploring the reactivity of this compound in various chemical contexts .

Mecanismo De Acción

The mechanism of action of trans-cyclopentane-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by mimicking the transition state of the enzyme’s substrate, thereby blocking the enzyme’s activity. This mechanism is particularly relevant in the context of enzyme inhibition studies and drug development .

Comparación Con Compuestos Similares

trans-Cyclopentane-1,2-dicarboxylic acid can be compared to other similar compounds, such as cis-cyclopentane-1,2-dicarboxylic acid and trans-cyclohexane-1,2-dicarboxylic acid. While cis-cyclopentane-1,2-dicarboxylic acid has the carboxyl groups on the same side of the ring, trans-cyclohexane-1,2-dicarboxylic acid has a larger ring size. These structural differences result in variations in their chemical reactivity and applications .

Actividad Biológica

Overview

trans-Cyclopentane-1,2-dicarboxylic acid (trans-1,2-CPDA) is an organic compound characterized by its molecular formula C₇H₁₀O₄, featuring two carboxylic acid groups (-COOH) attached to a cyclopentane ring in a trans configuration. This compound has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and materials science.

The biological activity of trans-1,2-CPDA is largely attributed to its ability to interact with various biological systems. Key mechanisms include:

- Cell Membrane Permeability : Research indicates that trans-1,2-CPDA can influence cell membrane permeability, particularly in microorganisms such as Brucella abortus. This effect alters the bacteria's ability to utilize certain substrates, thereby impacting its metabolism .

- Enzyme Inhibition : The compound can mimic the transition state of enzyme substrates, effectively blocking enzymatic activity. This property is particularly relevant in drug design and development .

Biological Applications

trans-1,2-CPDA has been explored for various biological applications:

- Pharmaceutical Intermediates : It serves as a precursor in the synthesis of hypoglycemic drugs and other bioactive compounds.

- Coordination Chemistry : The compound acts as a ligand in coordination complexes with metal ions, demonstrating potential in materials science for developing novel structures .

1. Influence on Cell Membrane Permeability

A study highlighted that trans-1,2-CPDA affects the permeability of Brucella abortus membranes, which could be crucial for understanding bacterial metabolism and developing antimicrobial strategies. The findings suggest that this compound can alter the uptake of nutrients and other substrates by affecting membrane dynamics .

2. Enzyme Inhibition Studies

Research has shown that trans-1,2-CPDA can inhibit succinic oxidase systems. This property was first reported in studies from the 1950s and has been confirmed through various experimental approaches demonstrating its potential as an enzyme inhibitor .

Comparative Analysis

The biological activity of trans-1,2-CPDA can be compared with its isomeric forms and related compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Dicarboxylic acid | Alters cell membrane permeability; enzyme inhibitor |

| cis-Cyclopentane-1,2-dicarboxylic acid | Dicarboxylic acid | Similar structure but different reactivity |

| Cyclohexane-1,2-dicarboxylic acid | Six-membered ring | Different physical properties; less strain |

Understanding the physicochemical properties of trans-1,2-CPDA is essential for its application in biological systems:

Propiedades

IUPAC Name |

(1R,2R)-cyclopentane-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c8-6(9)4-2-1-3-5(4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJCSAKCMTWGAH-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883675 | |

| Record name | 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461-97-8 | |

| Record name | trans-1,2-Cyclopentanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-DL-cyclopentane-1,2-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the key characteristic of trans-1,2-Cyclopentanedicarboxylic acid highlighted in the research?

A1: The research primarily focuses on the ability of trans-1,2-Cyclopentanedicarboxylic acid to affect cell membrane permeability. This property is particularly relevant to studying the metabolism of microorganisms like Brucella abortus []. By influencing the cell membrane, this compound can alter the uptake and utilization of various substrates by the cell.

Q2: How does trans-1,2-Cyclopentanedicarboxylic acid compare to other compounds in terms of its effect on cellular permeability?

A2: trans-1,2-Cyclopentanedicarboxylic acid is identified as a succinic acid analog [, , ]. This structural similarity suggests that its impact on cell membrane permeability might share mechanisms with succinic acid, although the specific interactions and effects might differ.

Q3: Beyond its effect on cell membranes, what other applications of trans-1,2-Cyclopentanedicarboxylic acid are explored in the research?

A3: The research highlights the use of trans-1,2-Cyclopentanedicarboxylic acid as a ligand in coordination chemistry []. Specifically, it forms a one-dimensional hydrogen-bonded infinite chain structure with a Nickel(II) tetraaza macrocyclic complex. This application demonstrates the potential of trans-1,2-Cyclopentanedicarboxylic acid in building novel supramolecular structures with potential applications in materials science.

Q4: Is there any research on the electrolytic behavior of trans-1,2-Cyclopentanedicarboxylic acid?

A4: Yes, research has investigated the electrolytic dissociation of both cis and trans isomers of 1,2-Cyclopentanedicarboxylic acid []. Understanding the dissociation behavior is crucial for comprehending the distribution of potentially bioactive forms of the molecule in solution, which can influence its pharmacological properties.

Q5: What are the implications of studying the electrolytic dissociation of trans-1,2-Cyclopentanedicarboxylic acid?

A5: Studying the electrolytic dissociation of trans-1,2-Cyclopentanedicarboxylic acid provides valuable insights into its behavior in solution []. This knowledge is particularly important for pharmaceutical applications, as the dissociation of the molecule can directly impact its bioavailability and interaction with biological systems.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.